molecular formula C19H20ClFN2O3S B11358887 1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11358887
M. Wt: 410.9 g/mol
InChI Key: LTQMTVISBYCNST-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a carboxamide group, a 4-chlorophenylmethanesulfonyl group, and a 3-fluorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide
  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-chlorophenyl)piperidine-4-carboxamide
  • 1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

Comparison: Compared to these similar compounds, 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE may exhibit unique properties due to the presence of the 3-fluorophenyl group. This fluorine substitution can influence the compound’s electronic properties, binding affinity, and overall biological activity, making it a distinct and potentially more effective molecule for certain applications .

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-6-4-14(5-7-16)13-27(25,26)23-10-8-15(9-11-23)19(24)22-18-3-1-2-17(21)12-18/h1-7,12,15H,8-11,13H2,(H,22,24)

InChI Key

LTQMTVISBYCNST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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